(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide
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Overview
Description
SB1-0636457, also known as SBP-0636457, is a synthetic compound that acts as a mimetic of the second mitochondria-derived activator of caspases (SMAC). It is an antagonist of the inhibitor of apoptosis proteins (IAPs), which are proteins that prevent apoptotic cell death. SB1-0636457 binds to the baculoviral IAP repeat (BIR) domains of IAP proteins with a dissociation constant (K_i) of 0.27 micromolar . This compound is primarily used in research related to solid tumors and hematologic cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SB1-0636457 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the coupling of specific functional groups and the use of protecting groups to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production methods for SB1-0636457 are not widely documented, as the compound is primarily used for research purposes. The production typically involves large-scale organic synthesis techniques, including the use of high-purity reagents and solvents, controlled reaction conditions, and purification methods such as chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
SB1-0636457 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives with altered functional groups, while reduction may result in the formation of reduced analogs .
Scientific Research Applications
SB1-0636457 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of IAP proteins and the mechanisms of apoptosis.
Biology: Employed in cellular studies to investigate the role of IAPs in cell survival and death.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly solid tumors and hematologic malignancies.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting apoptotic pathways
Mechanism of Action
SB1-0636457 exerts its effects by mimicking the activity of SMAC, a protein that promotes apoptosis by antagonizing IAPs. The compound binds to the BIR domains of IAP proteins, preventing them from inhibiting caspases, which are enzymes that play a crucial role in the execution of apoptosis. By inhibiting IAPs, SB1-0636457 promotes the activation of caspases and induces apoptotic cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
GDC-0152: Another SMAC mimetic that binds to IAP proteins and promotes apoptosis.
LCL161: A small molecule that antagonizes IAPs and induces cell death in cancer cells.
AT-406: A potent IAP antagonist with similar mechanisms of action.
Uniqueness
SB1-0636457 is unique in its high affinity for the BIR domains of IAP proteins, with a K_i of 0.27 micromolar, making it a highly potent IAP antagonist.
Properties
Molecular Formula |
C25H36N4O4 |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide |
InChI |
InChI=1S/C25H36N4O4/c1-15(26-4)22(30)28-19-12-13-33-20-14-25(2,3)21(29(20)24(19)32)23(31)27-18-11-7-9-16-8-5-6-10-17(16)18/h5-6,8,10,15,18-21,26H,7,9,11-14H2,1-4H3,(H,27,31)(H,28,30)/t15-,18+,19-,20-,21+/m0/s1 |
InChI Key |
PBGOFGSVVXGJCA-KDJJVYBXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CCO[C@H]2CC([C@H](N2C1=O)C(=O)N[C@@H]3CCCC4=CC=CC=C34)(C)C)NC |
Canonical SMILES |
CC(C(=O)NC1CCOC2CC(C(N2C1=O)C(=O)NC3CCCC4=CC=CC=C34)(C)C)NC |
Origin of Product |
United States |
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